N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide
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Overview
Description
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C20H17FN2O3S and its molecular weight is 384.43. The purity is usually 95%.
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Scientific Research Applications
Fluorescence and Binding Studies
Fluorescent probes such as N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, which shows minimal fluorescence in water but fluoresces strongly when bound to proteins, are crucial for studying protein interactions and dynamics. This characteristic has been utilized for indirect measurement of the binding of p-hydroxybenzoic acid esters to bovine serum albumin, demonstrating the hydrophobic nature of this interaction and the aromatic ring's role as the primary binding site (Jun et al., 1971).
Magnetic Anisotropy in Coordination Chemistry
Systematic substitution on the N-(pyridine-2-ylmethyl)-sulfonamide ligand leads to variations in the CoN4 coordination geometry in cobalt(ii) complexes, demonstrating the correlation between axial zero-field splitting parameter (D) and coordination geometry. This finding has implications for the design of materials with specific magnetic properties, showing the intricate relationship between molecular structure and magnetic anisotropy (Wu et al., 2019).
Genetically Encoded Fluorescent Amino Acids
The development of genetically encoded fluorescent amino acids, such as dansylalanine, enables the selective and efficient incorporation of fluorophores into proteins at defined sites. This advancement provides a powerful tool for studying protein structure, dynamics, and interactions in vitro and in vivo, enhancing our understanding of protein function and mechanism (Summerer et al., 2006).
PET Imaging Agents
Synthesis of carbon-11 labeled naphthalene-sulfonamides for PET imaging of human CCR8 highlights the potential of sulfonamide derivatives in developing novel diagnostic tools. These agents, through radiolabeling, provide a method for visualizing and quantifying biological processes, offering insights into disease mechanisms and therapeutic efficacy (Wang et al., 2008).
Enzyme Inhibition for Therapeutic Applications
The study of sulfonamide derivatives of dagenan chloride as lipoxygenase and α-glucosidase inhibitors showcases the therapeutic potential of these compounds. Their enzyme inhibition activity indicates a promising avenue for the development of anti-inflammatory and anti-diabetic drugs, underscoring the importance of sulfonamides in medicinal chemistry (Abbasi et al., 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S/c21-16-6-3-7-18(11-16)23-13-17(12-20(23)24)22-27(25,26)19-9-8-14-4-1-2-5-15(14)10-19/h1-11,17,22H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLKNOUPNQJVEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.